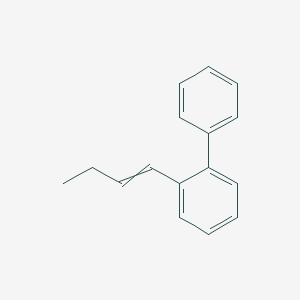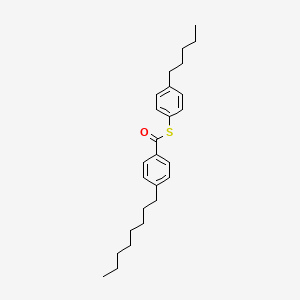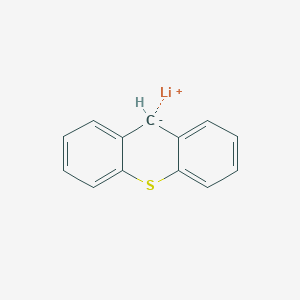
lithium;9H-thioxanthen-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;9H-thioxanthen-9-ide is a compound that belongs to the class of thioxanthones. Thioxanthones are known for their unique photophysical properties and are widely used in various fields such as photopolymerization, photoredox catalysis, and as photoinitiators in 3D printing technologies
Méthodes De Préparation
The synthesis of lithium;9H-thioxanthen-9-ide can be achieved through several methods. One common synthetic route involves the deprotonation of 9H-thioxanthone using a strong base such as lithium diisopropylamide (LDA) followed by the addition of lithium chloride . Another method involves the use of lithiocuprates, prepared from copper (II) chloride and lithium 2,2,6,6-tetramethylpiperidide (LTMP), for the deprotonative metalation of aromatic compounds . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Lithium;9H-thioxanthen-9-ide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be converted to thioxanthone-9-one using oxidizing agents such as potassium permanganate . Reduction reactions involve the conversion of thioxanthone-9-one to thioxanthen-9-ol using reducing agents like lithium aluminum hydride (LiAlH4) . . The major products formed from these reactions include various substituted thioxanthones and thioxanthenes.
Applications De Recherche Scientifique
Lithium;9H-thioxanthen-9-ide has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures . In biology, thioxanthone derivatives have been studied for their potential as photosensitizers in photodynamic therapy for cancer treatment . In medicine, these compounds are being explored for their ability to inhibit DNA synthesis and mammalian topoisomerase type II, making them potential candidates for anticancer drugs . In industry, this compound is used in the production of polymers, coatings, and adhesives due to its excellent photophysical properties .
Mécanisme D'action
The mechanism of action of lithium;9H-thioxanthen-9-ide involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound is excited to a triplet state, which can then participate in various photochemical processes such as polymerization and redox reactions . The molecular targets and pathways involved include the inhibition of DNA synthesis and mammalian topoisomerase type II, which are crucial for cell division and proliferation . This makes this compound a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Lithium;9H-thioxanthen-9-ide can be compared with other similar compounds such as xanthones and azaxanthones. Xanthones are oxygen-containing dibenzo-γ-pyrone heterocyclic compounds that exhibit a wide range of biological activities . Azaxanthones, on the other hand, contain nitrogen atoms in the aromatic moiety and are known for their higher solubility in water and better chromophore properties .
Propriétés
Numéro CAS |
61574-24-1 |
|---|---|
Formule moléculaire |
C13H9LiS |
Poids moléculaire |
204.2 g/mol |
Nom IUPAC |
lithium;9H-thioxanthen-9-ide |
InChI |
InChI=1S/C13H9S.Li/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
Clé InChI |
GTLUUSBIIIHBJG-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C2=CC=CC=C2SC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


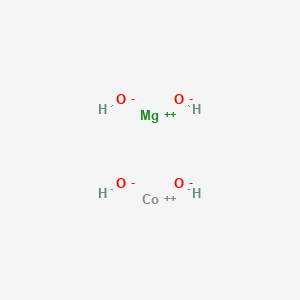
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
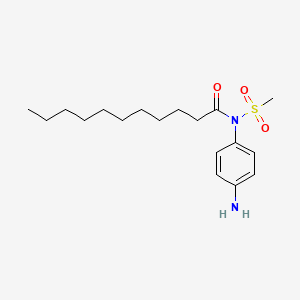
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
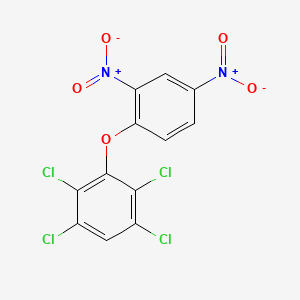
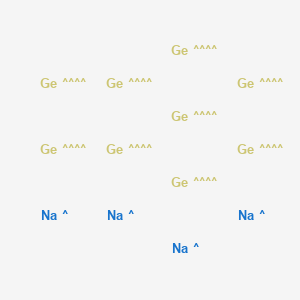
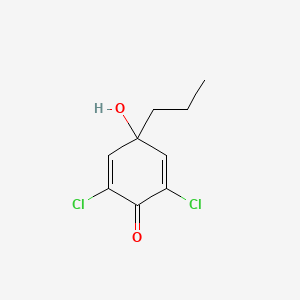

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
